molecular formula C10H18O4Te B14286753 Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate CAS No. 116460-88-9

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate

Katalognummer: B14286753
CAS-Nummer: 116460-88-9
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: YRIZUJYDWXHDFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is an organic compound that belongs to the class of tellurium-containing esters. This compound is characterized by the presence of an ethyl ester group, an ethoxy group, and a tellanyl group attached to a propanoate backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate typically involves the reaction of ethyl 3-ethoxypropionate with a tellurium-containing reagent. One common method is the addition of tellurium tetrachloride to ethyl 3-ethoxypropionate in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent oxidation of the tellurium species.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of anion exchange resins as catalysts can enhance the efficiency of the reaction, allowing for mild reaction conditions and minimal side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.

    Reduction: The compound can be reduced to form the corresponding telluride.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Tellurium dioxide and ethyl 3-oxopropanoate.

    Reduction: this compound telluride.

    Substitution: Ethyl 3-(3-substituted-3-oxopropyl)tellanylpropanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate involves its interaction with molecular targets through the tellanyl group. The tellanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-ethoxypropionate: Lacks the tellanyl group, making it less reactive in certain chemical reactions.

    Ethyl 3-(3-ethoxy-3-oxopropyl)selenanylpropanoate: Contains a selenium atom instead of tellurium, resulting in different chemical properties and reactivity.

Uniqueness

Ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate is unique due to the presence of the tellanyl group, which imparts distinct chemical reactivity and potential biological activity. The tellanyl group can participate in redox reactions and form covalent bonds with biological molecules, making this compound valuable in various research applications .

Eigenschaften

CAS-Nummer

116460-88-9

Molekularformel

C10H18O4Te

Molekulargewicht

329.8 g/mol

IUPAC-Name

ethyl 3-(3-ethoxy-3-oxopropyl)tellanylpropanoate

InChI

InChI=1S/C10H18O4Te/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3

InChI-Schlüssel

YRIZUJYDWXHDFE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC[Te]CCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.